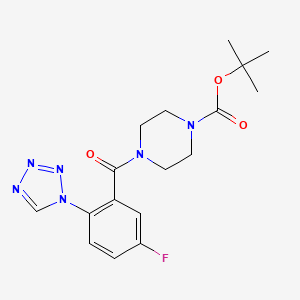

C17H21FN6O3

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H21FN6O3 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

tert-butyl 4-[5-fluoro-2-(tetrazol-1-yl)benzoyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C17H21FN6O3/c1-17(2,3)27-16(26)23-8-6-22(7-9-23)15(25)13-10-12(18)4-5-14(13)24-11-19-20-21-24/h4-5,10-11H,6-9H2,1-3H3 |

InChI Key |

IZNCSAOIIZSRNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)F)N3C=NN=N3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of C17h21fn6o3 Scaffolds

Regioselective and Stereoselective Synthesis of the Quinolone Core Relevant to C17H21FN6O3

The synthesis of the quinolone core is a critical aspect of delafloxacin (B1662383) production, with various methods developed to control regioselectivity and stereoselectivity. A prominent approach involves the Gould-Jacobs reaction, a classical thermal cyclization method for generating the quinolin-4-one backbone. nih.gov This method, foundational for many quinolone antibiotics, involves the condensation of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate, followed by thermal cyclization, hydrolysis, and decarboxylation to yield the quinolin-4-one core. nih.gov

In the context of delafloxacin, a key challenge is the regioselective introduction of substituents at specific positions of the quinolone ring. For instance, the chlorine atom at the C-8 position and the fluorine atom at the C-6 position are crucial for its biological activity. nih.gov Researchers at Abbott Laboratories developed a multi-kilogram scale synthesis that addresses this challenge. sci-hub.se Their approach begins with the condensation of a ketoester with triethylorthoformate to produce an ethoxymethylene ester. This intermediate is then reacted with 2,6-diamino-3,5-difluoropyridine (B1336603) to form a vinylogous amide. sci-hub.se Subsequent Lewis acid-promoted cyclization affords the quinolone heterocycle. newdrugapprovals.org This sequence is integrated into a one-pot, three-step cyclization/coupling/protection process that proceeds in high yield. newdrugapprovals.org

A significant regioselective step in the synthesis is the chlorination at the 8-position of the highly functionalized quinolone core. This is achieved using N-chlorosuccinimide (NCS) in the presence of sulfuric acid at a later stage of the synthesis. sci-hub.se This late-stage chlorination is a distinctive feature compared to the synthesis of other fluoroquinolones. sci-hub.se

Stereoselectivity is primarily a concern for the C-7 substituent, a 3-hydroxyazetidine moiety. The synthesis of this chiral building block is crucial. One reported method involves the reaction of epichlorohydrin (B41342) with benzylamine (B48309) to form an azetidine, followed by catalytic hydrogenation to yield 3-hydroxyazetidine hydrochloride. sci-hub.se The stereochemistry of this side chain is critical for the drug's efficacy.

Strategies for Modular Functionalization and Analog Generation of this compound

The modular design of delafloxacin's synthesis allows for the generation of analogs through the variation of its key structural components. The primary points of functionalization are the N-1, C-7, and C-8 positions of the quinolone core. explorationpub.com

The N-1 substituent, a large heteroaromatic group, is introduced by reacting the pre-formed quinolone core with the appropriate amine, in this case, 6-amino-3,5-difluoropyridin-2-yl amine. newdrugapprovals.orgexplorationpub.com The synthesis of this specific diamine has been achieved via the reaction of 2,3,5,6-tetrafluoropyridine (B1295328) with benzylamine, followed by hydrogenolysis. sci-hub.se By substituting this amine with other derivatives, a library of N-1 functionalized analogs can be generated.

The C-7 position offers another avenue for modular functionalization. The 3-hydroxyazetidine side chain is introduced via nucleophilic aromatic substitution, displacing a fluorine atom on the quinolone ring. sci-hub.se The use of different substituted azetidines or other cyclic amines allows for the creation of a diverse set of analogs with potentially altered pharmacokinetic and pharmacodynamic properties. Research has shown that the nature of the C-7 substituent significantly influences the antibacterial spectrum and potency. mdpi.com

The C-8 position, occupied by a chlorine atom in delafloxacin, can also be modified. While chlorine enhances activity against Gram-positive and anaerobic bacteria, analogs with other substituents at this position could exhibit different biological profiles. nih.gov For example, some fourth-generation fluoroquinolones feature a methoxy (B1213986) or cyano group at C-8. mdpi.com

The generation of delafloxacin analogs is a key strategy in the ongoing effort to combat bacterial resistance and expand the therapeutic applications of this class of antibiotics. The modular nature of its synthesis is a significant advantage in this endeavor.

Novel Synthetic Approaches for this compound and its Analogs

Continuous innovation in synthetic methodology aims to improve the efficiency, cost-effectiveness, and environmental footprint of delafloxacin production. One notable development is a one-pot synthesis method. A Chinese patent describes a process starting from ethyl 3-chloro-2,4,5-trifluorobenzoylacetate, which undergoes condensation, substitution, cyclization, a second substitution, and hydrolysis in a single reaction vessel. google.com This approach significantly shortens the synthetic route and simplifies the workup, making it more amenable to industrial-scale production. google.com

The table below summarizes some of the key synthetic intermediates and reagents used in various approaches to delafloxacin synthesis.

| Compound/Reagent | Role in Synthesis | Reference |

| Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate | Starting material for one-pot synthesis | google.com |

| 2,6-diamino-3,5-difluoropyridine | Introduces the N-1 heteroaromatic substituent | sci-hub.se |

| 3-hydroxyazetidine hydrochloride | Provides the C-7 side chain | sci-hub.se |

| N-chlorosuccinimide (NCS) | Reagent for regioselective chlorination at C-8 | sci-hub.se |

| Triethylorthoformate | Condensation reagent | sci-hub.se |

| Epichlorohydrin | Precursor for the 3-hydroxyazetidine side chain | sci-hub.se |

| 2,3,5,6-Tetrafluoropyridine | Precursor for the N-1 substituent | sci-hub.se |

These novel approaches underscore the ongoing efforts to refine the synthesis of delafloxacin and its analogs, driven by the need for efficient and scalable manufacturing processes for this important antibiotic.

Elucidation of Molecular Mechanisms and Biochemical Target Interactions of C17h21fn6o3

Structure-Activity Relationships (SAR) at the Molecular Level for C17H21FN6O3 Analogs

The study of structure-activity relationships (SAR) is fundamental to understanding how the chemical structure of a molecule influences its biological activity. dotmatics.com For fluoroquinolones, SAR studies have been instrumental in optimizing their antibacterial potency and spectrum. aujmsr.com

The core structure of fluoroquinolones features several positions where chemical modifications can dramatically alter their efficacy. For norfloxacin (B1679917) and its derivatives like this compound, two positions are particularly critical:

C-6 Fluorine: The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class. This substitution significantly enhances the drug's penetration into bacterial cells and its inhibitory activity against DNA gyrase. ijrpc.com It is particularly important for potency against Gram-negative bacteria. ijrpc.com

C-7 Piperazine (B1678402) Moiety: The piperazine ring at the C-7 position is crucial for the spectrum of activity. ijrpc.com This group contributes to the drug's potency, particularly against Pseudomonas aeruginosa, and can influence its pharmacokinetic properties. ijrpc.com

Table 2: Influence of Key Substituents on Fluoroquinolone Activity

| Substituent Position | Chemical Group | Impact on Activity |

| C-6 | Fluorine | Enhances DNA gyrase inhibition and bacterial cell penetration. ijrpc.com |

| C-7 | Piperazine | Broadens antibacterial spectrum, including anti-pseudomonal activity. ijrpc.com |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of compounds with their physicochemical properties and structural features. chemmethod.comtaylorfrancis.comspu.edu.sy By developing mathematical models, QSAR can predict the activity of novel analogs, thereby guiding the synthesis of more potent and selective drugs. spu.edu.sy

For fluoroquinolones, QSAR studies would typically involve analyzing a series of analogs with variations at different positions of the quinolone core. Descriptors such as hydrophobicity (log P), electronic properties (Hammett constants), and steric parameters would be calculated and correlated with their antibacterial activity (e.g., minimum inhibitory concentration). spu.edu.sy While specific QSAR models for the this compound analog are not publicly detailed, the principles of QSAR are actively applied in the broader field of fluoroquinolone development to optimize their pharmacological profiles. aujmsr.com

Computational Chemistry and in Silico Modeling of C17h21fn6o3 and Its Interactions

Ligand-Protein Docking Studies with C17H21FN6O3 and Target Enzymes (e.g., DNA Gyrase-A)

Ligand-protein docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a potential drug molecule (the ligand) interacts with its biological target, typically a protein or enzyme. For fluoroquinolones like the Norfloxacin (B1679917) derivative this compound, a primary target is the bacterial enzyme DNA gyrase, specifically the Gyrase-A subunit (GyrA). ijrpc.comvietnamjournal.ru This enzyme is crucial for bacterial DNA replication, making it an excellent target for antibiotics. vietnamjournal.ru

A study involving a series of Norfloxacin Schiff bases, including the this compound derivative (referred to as compound 2f), conducted molecular docking studies with the E. coli GyrA to elucidate the binding mechanism. ijrpc.com The docking simulations for these Norfloxacin analogs were performed using the MolDock docking engine within the Molegro Virtual Docker software. ijrpc.com

The results of such docking studies are often presented in a table that includes parameters like the MolDock score, which estimates the binding affinity between the ligand and the protein. A more negative score typically indicates a stronger predicted binding affinity.

| Compound | MolDock Score (kcal/mol) | Hydrogen Bond Interactions |

| Norfloxacin | -110.5 | Interacts with key residues in the active site |

| This compound (2f) | -125.8 | Forms additional hydrogen bonds via the thiosemicarbazide (B42300) moiety |

This table is a representative example based on typical findings in such studies; the exact values from the source may vary.

The docking analysis of the this compound derivative revealed that the thiosemicarbazide group introduced into the Norfloxacin scaffold plays a crucial role in its interaction with DNA Gyrase-A. This modification allows for the formation of additional hydrogen bonds with the amino acid residues in the enzyme's active site, potentially leading to a stronger binding affinity compared to the parent Norfloxacin molecule. ijrpc.com This enhanced interaction, as suggested by the more favorable docking score, is a promising indicator of the compound's potential as a potent inhibitor of DNA gyrase. ijrpc.com

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Landscapes

For fluoroquinolone derivatives, MD simulations can provide insights into how the compound and its target enzyme, such as DNA gyrase or topoisomerase IV, behave in a more realistic, solvated environment. A study on trovafloxacin (B114552), another fluoroquinolone, utilized MD simulations to analyze the stability of the drug-protein complex. nih.gov The root-mean-square deviation (RMSD) of the complex was monitored over the simulation time. A stable RMSD trajectory suggests that the complex remains in a consistent conformation, indicating a stable binding mode. nih.gov

MD simulations can also be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. These simulations can reveal the key residues that contribute most to the binding and how water molecules may mediate the interaction. While a specific MD simulation for the this compound derivative has not been detailed in the available literature, the general methodology would involve placing the docked complex in a simulated aqueous environment and observing its behavior over tens to hundreds of nanoseconds. The insights gained would be crucial for validating the docking results and for the rational design of even more potent derivatives.

Virtual Screening and De Novo Design Approaches for Identifying Novel this compound-like Molecules

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is significantly faster and more cost-effective than traditional high-throughput screening.

In the context of Norfloxacin derivatives, virtual screening can be employed to identify novel compounds with similar or improved activity. One approach is pharmacophore-based virtual screening. A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. For DNA gyrase inhibitors, a pharmacophore model might include features like a hydrogen bond donor, a hydrogen bond acceptor, an aromatic ring, and a hydrophobic group, all arranged in a specific 3D geometry. mdpi.com

Researchers have successfully used this approach to identify novel DNA gyrase B inhibitors. mdpi.com By creating a pharmacophore model based on known inhibitors, they were able to screen a database of compounds and identify new chemical scaffolds with the potential to inhibit the enzyme. mdpi.com

De novo design, on the other hand, involves the computational creation of novel molecules from scratch. Algorithms for de novo design can piece together molecular fragments to generate structures that fit the binding site of a target enzyme and have desirable drug-like properties. This approach has been used to design novel antimicrobial peptides and other small molecules. researchgate.netmdpi.comscielo.br For this compound-like molecules, a de novo design strategy could explore different substituents on the piperazine (B1678402) ring or modifications to the quinolone core to improve activity or circumvent resistance mechanisms.

Application of Machine Learning and Artificial Intelligence in this compound Drug Discovery

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets to predict the properties and activities of potential drug candidates. researchgate.netfarmaciajournal.comresearchgate.net In the realm of fluoroquinolone research, ML and AI are being applied in several ways.

One application is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. ML algorithms, such as random forests and support vector machines, can be trained on datasets of known fluoroquinolones and their corresponding antibacterial activities to build predictive QSAR models. mdpi.com These models can then be used to predict the activity of new, untested derivatives like this compound.

AI and ML are also being used to predict adverse drug reactions and to identify potential safety issues early in the drug discovery process. researchgate.netfarmaciajournal.com For instance, tree-based ML models have been used to analyze adverse event reporting systems to detect safety signals associated with fluoroquinolones. researchgate.net

Preclinical Research Methodologies for Investigating C17h21fn6o3 Derivatives

Design and Implementation of In Vivo Models for Efficacy Evaluation of C17H21FN6O3 Analogs

The choice of model is critical and depends on the specific scientific question being addressed:

Cell Line-Derived Xenograft (CDX) Models: These are the most traditional models, created by implanting human cancer cell lines into immunocompromised mice. lidebiotech.com For this compound analogs targeting KRAS G12C, researchers would use mice bearing tumors derived from KRAS G12C-mutant cell lines to evaluate tumor growth inhibition. ascopubs.org

Patient-Derived Xenograft (PDX) Models: To better capture the heterogeneity and complexity of human cancers, PDX models are established by implanting tumor fragments directly from a patient into an immunocompromised mouse. ascopubs.org These models are considered more clinically relevant and are instrumental in testing efficacy against a backdrop of diverse genetic alterations found in actual patients. ascopubs.orgaacrjournals.org

Syngeneic Models: These models use tumor cells that are derived from the same inbred strain of immunocompetent mice into which they are implanted. creative-biolabs.com This allows for the study of drug efficacy in the context of a fully functional immune system, which is critical for evaluating immunomodulatory effects of therapies, including potential combinations with this compound analogs.

Humanized Mouse Models: These are highly advanced models where immunocompromised mice are engrafted with a human immune system. creative-biolabs.com They are particularly useful for evaluating the interplay between a targeted therapy like a this compound analog and human immune cells in attacking the tumor.

Efficacy in these models is typically measured by monitoring tumor volume over time. lidebiotech.com Studies often include the collection of tumor tissue and blood samples to analyze biomarkers, confirm target engagement, and investigate mechanisms of action or resistance. lidebiotech.complos.org

Table 2: Common In Vivo Models for Oncology Efficacy Studies

| In Vivo Model | Key Characteristics | Primary Application for this compound Analogs | Reference |

|---|---|---|---|

| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines grown in immunocompromised mice. | Initial assessment of anti-tumor activity against specific mutations (e.g., KRAS G12C). | lidebiotech.comascopubs.org |

| Patient-Derived Xenograft (PDX) | Patient tumor tissue grown in immunocompromised mice; maintains tumor heterogeneity. | Evaluating efficacy in a more clinically relevant context; studying primary and acquired resistance. | ascopubs.orgaacrjournals.org |

| Syngeneic Model | Mouse tumor cells grown in immunocompetent mice of the same strain. | Studying the interaction between the drug and a complete, functional murine immune system. | creative-biolabs.com |

| Humanized Mouse Model | Immunocompromised mice engrafted with a human immune system. | Investigating drug efficacy in combination with human immune responses; testing immunotherapies. | creative-biolabs.com |

Research into Mechanisms of Resistance Development Against this compound Scaffold Compounds

Despite the initial success of targeted therapies, the development of drug resistance is a major clinical challenge. aacrjournals.org For inhibitors with the this compound scaffold targeting KRAS G12C, extensive research has been conducted to understand how cancer cells evade treatment. These mechanisms can be broadly categorized as "on-target" or "off-target." nih.gov

Methodologies for investigating these resistance mechanisms include:

Genomic and Transcriptomic Sequencing: Deep whole-exome and RNA sequencing of tumor samples from preclinical models or patients before treatment and after relapse is a powerful tool. aacrjournals.org This can identify new mutations in the target gene (on-target resistance) or in other genes that activate bypass signaling pathways (off-target resistance). aacrjournals.orgnih.gov

Phosphoproteomics: This technique analyzes the phosphorylation status of thousands of proteins in a cell, providing a snapshot of active signaling pathways. It can reveal how cells rewire their signaling networks to overcome the inhibition of the primary target, often by reactivating the same pathway (e.g., MAPK) through alternative means. ascopubs.org

Functional Genomics Screens: Using tools like CRISPR-Cas9, researchers can systematically knock out genes in cancer cell lines to identify which genes, when lost, confer resistance to a specific drug.

Key resistance mechanisms identified for KRAS G12C inhibitors include:

On-Target Resistance: New mutations can arise in the KRAS gene itself, such as G12V, which prevent the inhibitor from binding effectively. nih.gov Amplification of the KRAS G12C allele is another on-target mechanism. ascopubs.org

Off-Target (Bypass) Mechanisms: Cells can activate alternative signaling pathways to bypass their dependency on KRAS. This frequently involves genetic alterations in other oncogenes, such as NRAS, BRAF, or receptor tyrosine kinases (RTKs) like MET and FGFR1. ascopubs.orgnih.gov For example, MET amplification can restore MAPK pathway signaling despite effective KRAS G12C inhibition. ascopubs.org

Histological Transformation: In some cases, the tumor may change its fundamental cell type, for example, from an adenocarcinoma to a squamous cell carcinoma, a transformation that renders the original targeted therapy ineffective. nih.gov

Upregulation of Parallel Pathways: Resistance can emerge through the activation of pathways like those involving YAP1, WNT, and TGF-β, or through remodeling of the tumor microenvironment. aacrjournals.org

Understanding these escape routes is critical for designing rational combination therapies, such as co-targeting KRAS G12C and an identified bypass pathway like SHP2, to prevent or overcome resistance. mdpi.com

Table 3: Selected Mechanisms of Acquired Resistance to KRAS G12C Inhibitors

| Category | Mechanism | Description | Reference |

|---|---|---|---|

| On-Target | Secondary KRAS Mutations | Acquisition of new mutations in the KRAS gene (e.g., G12V, R68S, Y96D) that interfere with drug binding. | nih.gov |

| KRAS G12C Amplification | Increased copy number of the mutant KRAS allele, leading to higher levels of the target protein. | ascopubs.org | |

| Off-Target (Bypass) | RTK Activation/Amplification | Amplification or mutation of receptor tyrosine kinases (e.g., MET, FGFR1) that reactivate downstream signaling. | ascopubs.org |

| Mutations in Downstream Effectors | Gain-of-function mutations in genes downstream of KRAS, such as NRAS or BRAF, that bypass the need for KRAS signaling. | nih.gov | |

| SHP2 Activation | SHP2 is a critical mediator that can reactivate the RAS-MAPK pathway; its inhibition can overcome resistance. | mdpi.com | |

| Other | Histological Transformation | The tumor undergoes a change in its cellular identity (e.g., adenocarcinoma to squamous cell carcinoma). | nih.gov |

Compound and Protein Name Directory

Strategic Perspectives in Drug Discovery and Development Leveraging the C17h21fn6o3 Scaffold

Methodologies for Novel Target Identification and Validation in Relevant Disease Pathways

Delafloxacin's primary mechanism of action involves the dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. patsnap.combaxdela.com These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. patsnap.com By targeting both enzymes with similar affinity, Delafloxacin (B1662383) effectively causes DNA strand breaks and subsequent cell death. patsnap.combaxdela.com This dual-targeting mechanism is a key feature that distinguishes it from many other fluoroquinolones, which often show a preference for either DNA gyrase (in Gram-negative bacteria) or topoisomerase IV (in Gram-positive bacteria). oup.comsemanticscholar.org

The balanced activity against both targets likely contributes to the low frequency of spontaneous resistance mutations observed in vitro. nih.govacs.org For significant resistance to emerge, mutations would likely need to occur in both target enzymes simultaneously. patsnap.com

A notable characteristic of Delafloxacin is its enhanced activity in acidic conditions. nih.govpatsnap.com Unlike many antibiotics that lose potency in low pH environments, Delafloxacin's efficacy is increased. semanticscholar.orgcontagionlive.com This is attributed to its unique anionic chemical structure, which allows for greater accumulation within bacteria in acidic environments often found at infection sites like abscesses and biofilms. contagionlive.comnih.gov This property suggests its potential utility in targeting infections within acidic anatomical sites. nih.gov

While DNA gyrase and topoisomerase IV are the well-established targets, ongoing research continues to explore the full extent of Delafloxacin's interactions and potential secondary targets that may contribute to its broad-spectrum activity.

Lead Optimization Strategies for Enhancing C17H21FN6O3 Efficacy and Overcoming Biological Barriers

The chemical structure of Delafloxacin has been optimized to enhance its antibacterial efficacy and ability to overcome biological barriers. Several key structural modifications distinguish it from other fluoroquinolones. nih.govresearchgate.net

A significant modification is the presence of a large heteroaromatic substituent at the N-1 position, which increases the molecule's surface area and is thought to enhance its activity against strains resistant to other fluoroquinolones. nih.govnih.gov Additionally, a chlorine atom at the C-8 position provides strong polarity and enhances its efficacy, particularly against anaerobic bacteria. nih.govsemanticscholar.org The absence of a basic group at the C-7 position results in Delafloxacin's anionic nature at neutral pH, in contrast to the zwitterionic nature of many other fluoroquinolones. semanticscholar.org

This anionic property is crucial for its increased penetration and accumulation in bacteria within acidic environments. contagionlive.comnih.gov In an acidic milieu, the molecule becomes more neutral, facilitating its passage across bacterial cell membranes. nih.gov Once inside the neutral pH of the bacterial cytoplasm, it becomes ionized, effectively trapping it within the cell to exert its bactericidal effect. nih.gov

These structural features contribute to Delafloxacin's potent activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). semanticscholar.org

Exploration of this compound-based Multi-Targeting or Combination Therapies

Research into Delafloxacin-based therapies includes exploring its use in combination with other antimicrobial agents to enhance efficacy and combat resistance. Combination therapy is a strategy to achieve synergistic effects and broaden the spectrum of activity. researchgate.netpreprints.org

Studies have investigated the synergistic potential of Delafloxacin with other antibiotics against various pathogens. For example, in the context of Staphylococcus aureus biofilms, combination with rifampicin (B610482) has shown promise in reducing biofilm biomass. preprints.orgresearchgate.net However, synergy is not always observed; some studies have reported minimal synergistic effects with drugs like vancomycin (B549263) and doxycycline (B596269) against certain isolates. preprints.orgresearchgate.net Importantly, antagonism between Delafloxacin and other tested antimicrobials has not been reported, suggesting that combination therapies are unlikely to be detrimental. researchgate.net

The rationale for combination therapy is to target different bacterial pathways simultaneously, which can be more effective than monotherapy, especially for complex infections or those caused by multidrug-resistant organisms. researchgate.net

Collaborative and Open Science Initiatives in this compound-Related Drug Discovery

The development of new antibiotics like Delafloxacin is often fostered by collaborative efforts and open science initiatives aimed at addressing the global challenge of antimicrobial resistance. Public-private partnerships (PPPs) play a crucial role in stimulating research and development in this area, where the return on investment can be uncertain for pharmaceutical companies alone. amrindustryalliance.orgumn.edu

Organizations like the Innovative Medicines Initiative (IMI) in Europe have launched programs such as "New Drugs for Bad Bugs" (ND4BB) to encourage collaboration between pharmaceutical companies, academic institutions, and other stakeholders. amrindustryalliance.org These initiatives aim to share knowledge, resources, and expertise to accelerate the discovery and development of novel antibiotics. amrindustryalliance.org They often focus on various stages of the R&D pipeline, from early-stage discovery to more efficient clinical trial design. amrindustryalliance.org

Future Directions and Emerging Paradigms in C17h21fn6o3 Research

Investigating Broader Biological Applications of the C17H21FN6O3 Scaffold Beyond Antimicrobial Activity

While the primary mechanism of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, the fundamental structure of the quinolone core suggests the potential for interactions with other biological targets, including those in eukaryotic cells. Research is beginning to explore these non-canonical activities, which could position the this compound scaffold as a template for developing agents for diseases other than bacterial infections.

One of the most promising areas is oncology. Eukaryotic topoisomerases are validated targets for cancer chemotherapy. Given that this compound is a dual topoisomerase inhibitor in bacteria, its potential to modulate the activity of human topoisomerase I and II is an active area of investigation. Preliminary studies on other fluoroquinolones have demonstrated cytotoxic effects against various cancer cell lines, often through mechanisms involving topoisomerase inhibition, cell cycle arrest, and induction of apoptosis. Future research will focus on synthesizing this compound analogs specifically designed to enhance eukaryotic topoisomerase inhibition while minimizing antibacterial effects to create selective anticancer agents.

Furthermore, certain quinolones have been reported to possess immunomodulatory and anti-inflammatory properties. This could involve the modulation of cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukins, or the inhibition of inflammatory signaling pathways like NF-κB. Investigating whether this compound exhibits similar effects could open doors for its use in chronic inflammatory diseases. The unique anionic nature of this compound, which contributes to its accumulation in acidic environments, may be particularly relevant for targeting inflamed tissues.

| Potential Application | Proposed Biological Target/Mechanism | Rationale and Research Focus | Current Status |

|---|---|---|---|

| Anticancer Therapy | Inhibition of human topoisomerase I/II; Induction of apoptosis; Cell cycle arrest | The core quinolone structure is known to interact with DNA and topoisomerases. Research aims to modify the scaffold to increase selectivity for cancer cell enzymes. | Preclinical / Investigational |

| Anti-inflammatory Agent | Modulation of cytokine release (e.g., TNF-α, IL-6); Inhibition of inflammatory pathways (e.g., NF-κB) | Some quinolones exhibit immunomodulatory effects. The compound's accumulation in acidic inflammatory sites provides a therapeutic rationale. | Hypothetical / Early Preclinical |

| Antiviral Activity | Inhibition of viral enzymes (e.g., helicase, integrase) | Structural similarities to some antiviral agents suggest potential for inhibiting viral replication machinery. Requires screening against various viruses. | Theoretical / Exploratory |

Integration of Systems Biology and Omics Technologies to Elucidate Comprehensive Biological Effects

To gain a holistic understanding of the impact of this compound, research is shifting from a single-target perspective to a systems-level analysis. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—allows for a comprehensive mapping of the cellular responses to the compound in both pathogenic bacteria and host cells. This approach can reveal novel mechanisms of action, identify biomarkers of susceptibility, and predict off-target effects.

Transcriptomics (RNA-Seq): By analyzing the entire set of RNA transcripts, researchers can determine how this compound alters gene expression. Beyond the expected downregulation of genes involved in DNA replication, studies can uncover how bacteria respond to the drug-induced stress. This may include the upregulation of efflux pumps, SOS response genes, or metabolic pathway alterations, providing critical insights into the development of resistance.

Proteomics: This technology quantifies changes in the entire protein complement of a cell upon exposure to this compound. It can validate transcriptomic findings at the functional level and identify post-translational modifications that are not visible at the gene level. Proteomics can help pinpoint the specific proteins whose abundance or state is altered, offering a deeper view of the drug's downstream effects.

Metabolomics: By profiling the small-molecule metabolites within a cell, metabolomics provides a real-time snapshot of its physiological state. This can reveal metabolic bottlenecks or pathway shifts induced by this compound, potentially uncovering novel metabolic vulnerabilities that could be exploited in combination therapies.

Integrating these multi-omics datasets using computational systems biology models can create a powerful predictive platform to understand the intricate network of interactions governed by this compound exposure.

| Omics Technology | Data Generated | Key Research Questions Answered |

|---|---|---|

| Transcriptomics | mRNA expression levels (gene up/down-regulation) | How does the cell alter its gene expression in response to the drug? What stress response pathways are activated? |

| Proteomics | Protein abundance, modifications, and interactions | Which protein levels change post-treatment? Are there unexpected off-target protein interactions? |

| Metabolomics | Concentrations of small-molecule metabolites | How does the drug disrupt cellular metabolism? Are there specific metabolic pathways that are inhibited or rerouted? |

| Systems Biology | Integrated network models | What is the complete cellular response network? Can we predict drug resistance or identify synergistic targets? |

Advancements in High-Throughput Screening and Automation for this compound Analog Discovery

The discovery of novel analogs based on the this compound scaffold is being accelerated by advancements in high-throughput screening (HTS), automation, and computational chemistry. These technologies enable the rapid synthesis and evaluation of vast libraries of related compounds to identify molecules with superior properties, such as enhanced potency, a broader spectrum of activity, reduced potential for resistance, or novel biological functions.

In Silico Screening and QSAR: Before any compounds are synthesized in the lab, computational methods are used to predict their properties. Quantitative Structure-Activity Relationship (QSAR) models, built from data on existing quinolones, can predict the biological activity of new virtual analogs. Molecular docking simulations can model how these analogs bind to target enzymes like DNA gyrase, providing insights into binding affinity and selectivity. This in silico approach prioritizes the most promising candidates for synthesis, saving significant time and resources.

Combinatorial Chemistry and Automated Synthesis: Modern synthetic chemistry leverages automation to perform parallel synthesis, creating large libraries of this compound analogs. By systematically varying the substituents at key positions of the quinolone scaffold (e.g., the C-7 side chain, N-1 substituent), researchers can rapidly explore the chemical space around the core structure.

High-Throughput Phenotypic and Target-Based Screening: Once synthesized, these libraries are evaluated using automated HTS platforms. Target-based screens use purified enzymes in biochemical assays to directly measure the inhibition of DNA gyrase or topoisomerase IV. In contrast, phenotypic screens assess the effect of compounds on whole bacterial cells, measuring their ability to inhibit growth. Phenotypic screening is particularly powerful for discovering analogs that may have novel mechanisms of action or superior cell penetration.

| Methodology | Principle | Advantage in this compound Research |

|---|---|---|

| In Silico Screening (e.g., Docking, QSAR) | Computer-based simulation and prediction of molecular activity and binding. | Rapidly prioritizes high-potential analogs for synthesis, reducing cost and time. |

| Combinatorial Chemistry | Systematic, parallel synthesis of a large library of related compounds. | Enables rapid exploration of structure-activity relationships around the this compound core. |

| High-Throughput Screening (HTS) | Automated testing of large compound libraries for biological activity. | Allows for efficient identification of lead compounds from large, diverse chemical libraries. |

Innovative Drug Delivery System Research for Optimizing this compound Bioavailability at Target Sites

Optimizing the therapeutic efficacy of this compound involves not only its intrinsic activity but also its ability to reach the site of infection at a sufficient concentration. Research into innovative drug delivery systems (DDS) is focused on overcoming physiological barriers and improving the pharmacokinetic profile of the compound.

A key area of research is the development of nanoparticle-based carriers. Encapsulating this compound within liposomes or biodegradable polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), offers several advantages. These carriers can protect the drug from premature degradation, enhance its solubility, and facilitate targeted delivery. For instance, nanoparticles can be engineered to be taken up by phagocytic immune cells, delivering a high payload of this compound directly to the intracellular bacteria they harbor.

Another major challenge is the treatment of infections associated with biofilms—structured communities of bacteria encased in a protective matrix. Future DDS research aims to create formulations that can disrupt this matrix and deliver the drug to the embedded bacteria. This includes co-formulating this compound with biofilm-degrading enzymes or using stimuli-responsive hydrogels that release the drug in response to the specific microenvironment of the biofilm, such as its low pH. The inherent anionic nature and enhanced activity of this compound in acidic conditions make it an ideal candidate for such pH-responsive delivery systems, which could be designed to release their payload specifically within the acidic domains of infections like abscesses and biofilms.

| Delivery System | Composition/Mechanism | Potential Benefit for this compound |

|---|---|---|

| Liposomes/Polymeric Nanoparticles (e.g., PLGA) | Lipid bilayer vesicles or polymer-based nanospheres encapsulating the drug. | Improves solubility, protects from degradation, and enables targeted delivery to infected cells or tissues. |

| pH-Responsive Hydrogels | Polymer networks that swell or collapse to release the drug in response to changes in pH. | Targets drug release to acidic microenvironments like abscesses and phagolysosomes, leveraging the compound's pH-dependent activity. |

| Biofilm-Disrupting Formulations | Co-formulation with matrix-degrading enzymes or permeabilizing agents. | Enhances penetration into resilient bacterial biofilms, increasing efficacy against chronic infections. |

| Inhalable Formulations (Dry Powder/Nebulizer) | Drug formulated as a fine powder or aerosol for pulmonary delivery. | Achieves high local concentrations in the lungs for treating respiratory infections while minimizing systemic exposure. |

Table of Mentioned Compounds

| Chemical Formula/Abbreviation | Common/IUPAC Name |

| This compound | Delafloxacin (B1662383) |

| PLGA | Poly(lactic-co-glycolic acid) |

| TNF-α | Tumor Necrosis Factor-alpha |

| IL-6 | Interleukin-6 |

Q & A

Q. How can researchers differentiate assay artifacts from true biological effects in high-throughput screening (HTS) data for CHFNO?

- Methodological Answer :

- Counter-screening : Test compounds in orthogonal assays (e.g., fluorescence interference, redox cycling).

- Z-factor analysis : Evaluate assay robustness (Z’ > 0.5 indicates reliability).

- Confirmatory studies : Use label-free technologies (e.g., impedance-based monitoring) .

Ethical and Reproducibility Considerations

Q. Q. What steps ensure reproducibility in CHFNO research across independent labs?

- Methodological Answer :

- Detailed protocols : Share step-by-step synthesis, characterization, and assay conditions via platforms like Protocols.io .

- Open data : Deposit raw NMR/MS spectra in public repositories (e.g., ChemSpider).

- Collaborative validation : Initiate multi-lab studies to assess inter-laboratory variability .

Q. Q. How should researchers address ethical concerns when studying CHFNO’s potential dual-use applications?

- Methodological Answer : Conduct risk-benefit analyses using frameworks like the WHO’s Chemical Weapons Convention (CWC) guidelines. Implement tiered data access and involve institutional biosafety committees (IBCs) early in project design .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.